molecular formula C21H15BrClN3OS2 B12143504 N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12143504
M. Wt: 504.9 g/mol
InChI Key: JVYHPIQNFNDPPU-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative featuring a brominated arylacetamide group and a 4-chlorophenyl substituent on the thienopyrimidine core. Its structure combines a sulfur-linked acetamide moiety with halogenated aromatic rings, which are common pharmacophores in medicinal chemistry for enhancing binding affinity and metabolic stability.

Properties

Molecular Formula

C21H15BrClN3OS2

Molecular Weight

504.9 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H15BrClN3OS2/c1-12-2-7-17(16(22)8-12)26-18(27)10-29-21-19-15(9-28-20(19)24-11-25-21)13-3-5-14(23)6-4-13/h2-9,11H,10H2,1H3,(H,26,27)

InChI Key

JVYHPIQNFNDPPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the 2-bromo-4-methylphenyl group: This could be done via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the acetamide linkage: This step might involve the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, converting them to amines or alcohols.

    Substitution: Halogen atoms (bromine, chlorine) in the compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physical Properties

The table below compares the target compound with key analogs, highlighting substituent variations, molecular weights, and melting points:

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound (Inferred from ) C₂₁H₁₆BrClN₃OS₂ ~521.8 (estimated) Not reported 2-bromo-4-methylphenyl, 5-(4-chlorophenyl)thienopyrimidine, sulfanylacetamide linkage
N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide C₂₄H₁₈ClN₃OS₂ 472.0 Not reported 4-chlorophenyl, 2-methyl-6-phenylthienopyrimidine
Compound 9 from C₂₀H₁₄ClN₃O₂S₂ 503.0 175–177 4-chlorophenyl, thiophen-2-yl, oxothiazolidine ring
N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8w) C₁₉H₁₇N₅O₂S 379.0 Not reported Indole-oxadiazole core, pyridinyl substituent
N-(3-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (12) C₂₁H₁₈N₂O₃S 392.0 160–161 Methoxyphenyl, phenoxy linkage, acetamide

Key Observations :

  • Halogenation: The target compound’s bromine and chlorine atoms increase molecular weight compared to non-halogenated analogs (e.g., compound 12 in ). Halogens often enhance lipophilicity and receptor binding .
  • Thermal Stability : Lower melting points (e.g., 175–177°C for compound 9 ) may correlate with reduced crystallinity or flexible substituents, whereas higher values (e.g., 160–161°C for compound 12 ) suggest rigid aromatic systems.
Anti-Cancer and Enzyme Inhibition
  • Thienopyrimidine Derivatives: Compound 9 () showed anti-breast cancer activity, likely due to the thiophen-2-yl group enhancing DNA intercalation . The target compound’s 4-chlorophenyl group may similarly stabilize interactions with kinase domains.
  • LOX and BChE Inhibition : Compounds in (e.g., 8t, 8u) exhibited lipid-oxygenase (LOX) and butyrylcholinesterase (BChE) inhibition, suggesting that the sulfanylacetamide moiety contributes to enzyme active-site binding .
  • MCL-1/BCL-2 Inhibition : A related compound in with a hydroxy-chloro-methylphenyl group demonstrated apoptosis-inducing activity in cancer cells, implying that halogenation and aryl substituents are critical for targeting anti-apoptotic proteins .
Pharmacokinetic Considerations
  • Oral Bioavailability: highlights a thienopyrimidine derivative formulated with starch nanoparticles to enhance solubility and absorption . The target compound’s bromine may necessitate similar strategies to improve bioavailability.

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